molecular formula C14H14O3 B2471271 2-(7-methoxynaphthalen-2-yl)propanoic Acid CAS No. 35697-51-9

2-(7-methoxynaphthalen-2-yl)propanoic Acid

Cat. No.: B2471271
CAS No.: 35697-51-9
M. Wt: 230.263
InChI Key: MIJUDPHTZVRTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methoxynaphthalen-2-yl)propanoic acid is a chemical compound with the molecular formula C14H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 7th position and a propanoic acid group at the 2nd position of the naphthalene ring. This compound is known for its applications in medicinal chemistry, particularly as a nonsteroidal anti-inflammatory drug (NSAID).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxynaphthalen-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-naphthol, which is methoxylated to form 7-methoxy-2-naphthol.

    Grignard Reaction: The methoxylated naphthol is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the propanoic acid group.

    Oxidation: The resulting intermediate is oxidized to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale Grignard reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces alcohol derivatives.

    Substitution: Produces halogenated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2-(7-methoxynaphthalen-2-yl)propanoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes catalyze the production of prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methoxynaphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct pharmacological properties. Its methoxy group at the 7th position and propanoic acid group at the 2nd position contribute to its effectiveness as an anti-inflammatory agent.

Properties

IUPAC Name

2-(7-methoxynaphthalen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)11-4-3-10-5-6-13(17-2)8-12(10)7-11/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJUDPHTZVRTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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